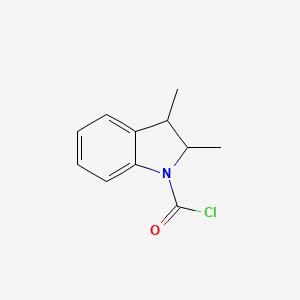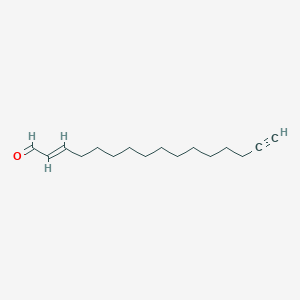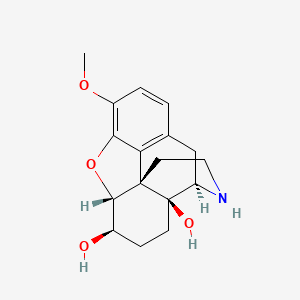
NOR-6β-oxycodone
Vue d'ensemble
Description
Nor-6α-Oxycodol (CRM): est un matériau de référence analytique structurellement similaire aux opioïdes connus. Il s'agit d'un métabolite de l'oxycodone et il est principalement utilisé pour la recherche et les applications médico-légales . Le composé a la formule chimique C17H21NO4 et une masse molaire de 303,4 g/mol .
Applications De Recherche Scientifique
Nor-6α-Oxycodol is primarily used as an analytical reference material in forensic chemistry and toxicology . It is utilized in mass spectrometry for the identification and quantification of oxycodone metabolites in biological samples . Additionally, it is used in research studies to understand the metabolism and pharmacokinetics of oxycodone .
Mécanisme D'action
Target of Action
NOR-6beta-oxycodol, like its parent compound oxycodone, is believed to primarily target the μ-opioid receptors . These receptors play a crucial role in mediating the analgesic effects of opioids. When activated, they inhibit the release of pain neurotransmitters, thereby reducing the perception of pain .
Mode of Action
NOR-6beta-oxycodol, as a μ-opioid receptor agonist, binds to these receptors in the central nervous system. This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent closing of voltage-gated calcium channels. This results in reduced neuronal excitability and transmission of pain signals .
Biochemical Pathways
It is known that activation of μ-opioid receptors can influence various signaling pathways, including the g-protein coupled receptor pathway, which can modulate the activity of various ion channels and intracellular enzymes .
Pharmacokinetics
While specific pharmacokinetic data for NOR-6beta-oxycodol is not readily available, we can infer from the related compound, oxycodone. Oxycodone is known to have a high oral bioavailability and is extensively metabolized in the liver. It is primarily excreted via the kidneys
Result of Action
The activation of μ-opioid receptors by NOR-6beta-oxycodol leads to a decrease in the perception of pain, providing analgesic effects . .
Action Environment
The action of NOR-6beta-oxycodol, like other opioids, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver or kidney function), and genetic factors that may affect drug metabolism and response .
Analyse Biochimique
Cellular Effects
The cellular effects of NOR-6beta-oxycodol are also not well-studied. Given its origin as a metabolite of oxycodone, it may influence cell function in ways similar to oxycodone. Oxycodone has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of oxycodone, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that NOR-6beta-oxycodol is involved in are not well-characterized. As a metabolite of oxycodone, it is likely to be involved in similar metabolic pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du nor-6α-Oxycodol implique des voies de synthèse chimique qui incluent la synthèse d'intermédiaires clés et l'optimisation des conditions de réaction . Le composé est généralement synthétisé à partir de l'oxycodone par une série de réactions chimiques qui impliquent des étapes d'oxydation et de réduction .
Méthodes de production industrielle : le composé est disponible sous forme de matériau de référence certifié, ce qui indique qu'il est produit dans des conditions de contrôle qualité strictes pour répondre aux normes internationales .
Analyse Des Réactions Chimiques
Types de réactions : Le nor-6α-Oxycodol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour sa synthèse et sa modification ultérieure.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le nor-6α-Oxycodol comprennent les agents oxydants, les agents réducteurs et les solvants tels que le DMF (diméthylformamide), le PBS (tampon phosphate salin) et le DMSO (diméthylsulfoxyde) .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le nor-6α-Oxycodol dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'oxycodone conduit à la formation de nor-6α-Oxycodol .
Applications de recherche scientifique
Le nor-6α-Oxycodol est principalement utilisé comme matériau de référence analytique en chimie médico-légale et en toxicologie . Il est utilisé en spectrométrie de masse pour l'identification et la quantification des métabolites de l'oxycodone dans les échantillons biologiques . De plus, il est utilisé dans des études de recherche pour comprendre le métabolisme et la pharmacocinétique de l'oxycodone .
Mécanisme d'action
Le mécanisme d'action du nor-6α-Oxycodol est lié à celui de son composé parent, l'oxycodone. L'oxycodone est un agoniste du récepteur μ-opioïde, et ses métabolites, y compris le nor-6α-Oxycodol, sont censés interagir avec les mêmes voies de récepteurs . Les cibles moléculaires et les voies impliquées comprennent le récepteur GABA B, qui joue un rôle dans les effets analgésiques de l'oxycodone .
Comparaison Avec Des Composés Similaires
Composés similaires:
Nor-6β-Oxycodol (CRM): Un autre métabolite de l'oxycodone qui est structurellement similaire au nor-6α-Oxycodol.
Oxycodone: Le composé parent dont le nor-6α-Oxycodol est dérivé.
Oxymorphone: Un analgésique opioïde puissant qui est également un métabolite de l'oxycodone.
Unicité : Le nor-6α-Oxycodol est unique en raison de sa configuration structurale spécifique et de son rôle de métabolite de l'oxycodone. Son utilisation comme matériau de référence analytique le rend précieux pour les applications médico-légales et de recherche .
Propriétés
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOOLJUSYSBAD-BGMJHJHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345059 | |
| Record name | Nor-6.beta.-oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764620-36-2 | |
| Record name | NOR-6beta-oxycodol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0764620362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nor-6.beta.-oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOR-6.BETA.-OXYCODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM859H4JK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)


![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/new.no-structure.jpg)
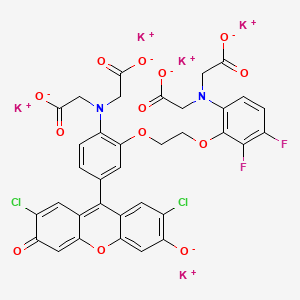
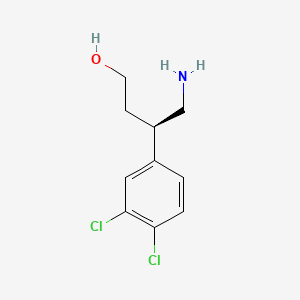
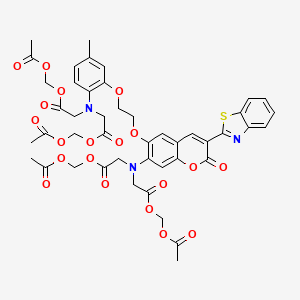
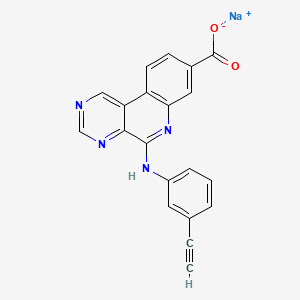
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
